Methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate
Description
Methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate is a thiophene-based derivative characterized by a 2,4-dichlorobenzoyl group attached to the amino position of the thiophene ring and a methyl ester at the 2-carboxylate position. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that enhance biological activity, such as antimicrobial or anticancer properties. Its synthesis typically involves multi-step reactions, including diazotization, sulfonation, and coupling with amines or other nucleophiles, as observed in related compounds .
Properties
IUPAC Name |
methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3S/c1-19-13(18)11-10(4-5-20-11)16-12(17)8-3-2-7(14)6-9(8)15/h2-6H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTNJHQHNQQEPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate typically involves the reaction of 3-amino-2-thiophenecarboxylic acid with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity. The resulting intermediate is then esterified using methanol and a suitable catalyst to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of inflammatory and infectious diseases.
Mechanism of Action
The mechanism of action of Methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. The compound’s antimicrobial activity could be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of Methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate lies in its dichlorinated benzoyl substituent. Key differences among analogous compounds include:
Key Observations :
Key Observations :
Physicochemical Properties
Physical properties are influenced by substituents and molecular weight:
Key Observations :
Key Observations :
Biological Activity
Methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by the molecular formula , is a derivative of thiophene, which is known for its diverse applications in medicinal chemistry and materials science.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a 2,4-dichlorobenzoyl group and an ester functional group. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula :
- Molecular Weight : 304.19 g/mol
Synthesis
The synthesis of this compound typically involves the reaction between 3-amino-2-thiophenecarboxylic acid and 2,4-dichlorobenzoyl chloride in the presence of a base like triethylamine. This reaction is conducted in organic solvents such as dichloromethane or tetrahydrofuran under controlled temperatures to ensure high yields and purity. The final product is obtained through esterification with methanol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Klebsiella pneumoniae | Low |
The compound's mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes, leading to cell death.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by catalyzing the formation of pro-inflammatory mediators like prostaglandins. This inhibition could potentially reduce inflammation in various clinical scenarios.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A detailed investigation published in a peer-reviewed journal assessed the antibacterial effects of various thiophene derivatives, including this compound. The study utilized agar diffusion methods to measure inhibition zones against several pathogens, confirming its broad-spectrum antimicrobial activity .
- Anti-inflammatory Research : Another study explored the anti-inflammatory potential of this compound in vitro. The results demonstrated a significant reduction in inflammatory markers when treated with varying concentrations of this compound .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound's interaction with COX enzymes leads to decreased production of inflammatory mediators.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity and function.
Q & A
Basic Research Questions
What are the common synthetic routes for Methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate, and how are yields optimized?
The compound can be synthesized via a multi-step approach starting from methyl 3-aminothiophene-2-carboxylate. A key step involves coupling with 2,4-dichlorobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Yields are optimized by:
- Temperature control : Maintaining 0–5°C during acylation to minimize side reactions.
- Purification : Using reverse-phase HPLC with methanol-water gradients to isolate the product (67–90% yields) .
- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency for analogous thiophene derivatives .
Which spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorobenzoyl groups) and ester carbonyl signals (δ ~165 ppm) .
- IR spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~3300 cm (N-H stretch) validate functional groups .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 359.1) .
What are the key physicochemical properties relevant to solubility and stability?
Advanced Research Questions
How does the 2,4-dichlorobenzoyl moiety influence reactivity in nucleophilic substitution reactions?
The electron-withdrawing chlorine atoms activate the benzoyl group for nucleophilic attack. For example:
- Amine substitutions : React with primary amines (e.g., morpholine) at the carbonyl carbon, forming stable amides (85–92% yields) .
- Thiol substitutions : Require basic conditions (e.g., NaOH) to deprotonate thiols, enabling S-acylation .
Mechanistic Insight : The chlorines increase electrophilicity via inductive effects, lowering the activation energy for nucleophilic addition .
How can contradictory data in reaction yields be resolved during scale-up?
Discrepancies (e.g., 76% vs. 90% yields in similar routes ) arise from:
- Impurity profiles : Monitor intermediates via TLC/HPLC to identify unreacted starting materials .
- Catalyst degradation : Use fresh batches of triethylamine or switch to immobilized bases for reproducibility .
- Scale-dependent kinetics : Optimize stirring rate and solvent volume to maintain mass transfer efficiency .
What computational methods predict binding interactions with biological targets?
- Molecular docking : The compound’s thiophene ring and dichlorobenzoyl group form π-π and hydrophobic interactions with enzyme active sites (e.g., hepatitis B protease: binding affinity = −7.64 kcal/mol) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
Validation : Compare computational predictions with experimental IC values from enzyme inhibition assays .
How do structural modifications alter bioactivity? A case study with analogs.
Methodological Best Practices
How to design a stability study under physiological conditions?
- Buffer selection : Use PBS (pH 7.4) or simulated gastric fluid (pH 1.2) .
- Analytical monitoring : Track degradation via UPLC-MS at 0, 24, 48, and 72 hours.
- Temperature : Incubate at 37°C to mimic body temperature .
Strategies for resolving spectral overlaps in NMR analysis.
- 2D NMR : HSQC and HMBC correlate H and C signals to assign crowded regions (e.g., aromatic protons) .
- Deuterated solvents : Use DMSO- to minimize solvent interference .
Data Contradiction Analysis
Conflicting reports on metabolic stability: How to reconcile?
- Assay variability : Compare microsomal stability (human vs. rat liver microsomes) .
- CYP450 isoforms : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
